N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a pyridine-3-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzo[b]thiophene derivative . Finally, the pyridine-3-sulfonamide group is attached via a sulfonation reaction, using reagents such as chlorosulfonic acid followed by amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the pyridine-3-sulfonamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzo[b]thiophene moiety.
2-(benzo[b]thiophen-2-yl)pyridine: Lacks the hydroxypropyl and sulfonamide groups.
Tris(2-(benzo[b]thiophen-2-yl)pyridine)iridium(III): Contains multiple benzo[b]thiophene and pyridine units but is a coordination complex.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its electronic properties, making it suitable for applications in organic electronics. The hydroxypropyl group improves its solubility, and the pyridine-3-sulfonamide group provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-16(19,15-9-12-5-2-3-7-14(12)22-15)11-18-23(20,21)13-6-4-8-17-10-13/h2-10,18-19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOQCPWCAJGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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